molecular formula C16H18N2O3 B13114093 (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone CAS No. 93019-73-9

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone

Cat. No.: B13114093
CAS No.: 93019-73-9
M. Wt: 286.33 g/mol
InChI Key: RKDUDCQKCDHKCY-UHFFFAOYSA-N
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Description

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a pyrimidine ring substituted with diethoxy groups and a methanone group attached to a 4-methylphenyl ring.

Preparation Methods

The synthesis of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and urea, the pyrimidine ring is formed through a cyclization reaction.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced via an alkylation reaction using ethyl iodide in the presence of a base.

    Attachment of the Methanone Group: The final step involves the Friedel-Crafts acylation of the pyrimidine ring with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the diethoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or acid catalyst.

Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone include other pyrimidine derivatives with different substituents. Some examples are:

    (2,4-Dimethoxypyrimidin-5-yl)-(4-methylphenyl)methanone: Similar structure but with methoxy groups instead of diethoxy groups.

    (2,4-Diethoxypyrimidin-5-yl)-(4-chlorophenyl)methanone: Similar structure but with a chloro group on the phenyl ring instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93019-73-9

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H18N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3

InChI Key

RKDUDCQKCDHKCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)C2=CC=C(C=C2)C)OCC

Origin of Product

United States

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